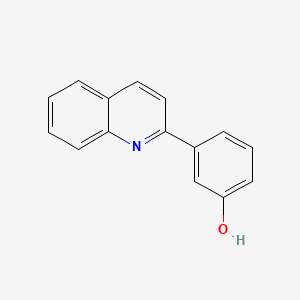

3-(quinolin-2-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-quinolin-2-ylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-13-6-3-5-12(10-13)15-9-8-11-4-1-2-7-14(11)16-15/h1-10,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOWBAQAYCVXOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Quinolin 2 Yl Phenol and Its Derivatives

Vibrational Spectroscopic Analysis

A detailed experimental FT-IR spectrum for 3-(quinolin-2-yl)phenol, including peak positions, intensities, and assignments, is not available in the reviewed literature. A theoretical analysis would predict characteristic absorption bands corresponding to the O-H stretch of the phenolic group, C-H stretching and bending modes for both the quinoline (B57606) and phenol (B47542) aromatic rings, C=C and C=N stretching vibrations within the quinoline ring system, and C-O stretching of the phenol. However, without experimental data, a specific analysis cannot be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Specific ¹H NMR spectral data for this compound, including chemical shifts (δ), multiplicities, and coupling constants (J), have not been reported in the available scientific literature. A complete assignment of the proton signals for the quinoline and hydroxyphenyl moieties is therefore not possible.

Experimental ¹³C NMR data detailing the chemical shifts for each of the carbon atoms in the this compound molecule is not available in published research.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

The Electron Ionization Mass Spectrometry (EIMS) data, including the molecular ion peak and the fragmentation pattern for this compound, has not been documented in the accessible literature. This information is crucial for confirming the molecular weight and understanding the fragmentation pathways of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of the elemental composition of newly synthesized compounds like this compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS provides definitive evidence of a compound's molecular formula.

For this compound, the molecular formula is C₁₅H₁₁NO. In HRMS analysis, the compound is typically ionized, often by protonation, to form the molecular ion [M+H]⁺. The instrument then measures the exact mass of this ion. This experimentally determined mass is compared against the theoretically calculated mass for the proposed formula. A close match between the experimental and theoretical values confirms the elemental composition, distinguishing it from other potential structures with the same nominal mass. This technique is a standard procedure in the characterization of novel quinoline and phenol derivatives. mdpi.com

Table 1: HRMS Data for this compound

| Molecular Formula | Adduct | Calculated Exact Mass (m/z) |

| C₁₅H₁₁NO | [M+H]⁺ | 222.09134 |

This interactive table provides the theoretical exact mass for the protonated molecular ion of this compound, which is the value targeted for confirmation in an HRMS experiment.

Electronic Absorption and Emission Spectroscopy

The electronic absorption properties of this compound are governed by the chromophores present in its structure: the quinoline and phenol ring systems. Both moieties contain π-electron systems that give rise to characteristic absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum.

The spectrum is expected to be dominated by π→π* transitions associated with the extended conjugation of the quinoline-phenol framework. Phenol itself typically exhibits two absorption bands in the UV region. mdpi.com The quinoline ring system, being a larger aromatic structure, also shows distinct absorption bands. researchgate.netresearchgate.net The fusion of these two systems in this compound results in a complex spectrum with multiple absorption maxima (λₘₐₓ). The position and intensity of these bands are sensitive to the solvent environment. In polar solvents, shifts in the absorption bands (solvatochromism) can be observed due to interactions with the phenolic hydroxyl group and the quinoline nitrogen.

Table 2: Expected UV-Vis Absorption Characteristics for this compound

| Chromophore System | Expected Transition Type | Approximate Wavelength Range (nm) |

| Phenolic Ring | π→π | 270 - 285 |

| Quinoline Ring System | π→π | 280 - 350 |

| Combined Conjugated System | π→π* | > 300 |

This interactive table summarizes the expected absorption regions for the constituent parts and the combined molecule. The exact λₘₐₓ values depend on the solvent and specific electronic environment.

Compounds featuring rigid, conjugated aromatic systems like quinoline derivatives often exhibit significant photoluminescence. This compound is expected to be fluorescent in both solution and the solid state due to its molecular structure, which provides a pathway for the radiative decay of excited electronic states.

In solution, the fluorescence properties, including the emission wavelength and quantum yield, are typically influenced by the polarity of the solvent. The presence of the phenolic hydroxyl group and the quinoline nitrogen allows for potential hydrogen bonding interactions with protic solvents, which can affect the energy of the excited state and thus the emission spectrum.

In the solid state, the photoluminescence is highly dependent on the molecular packing and intermolecular interactions within the crystal lattice. Strong intermolecular forces, such as hydrogen bonding and π-π stacking, can restrict molecular motion, which often leads to enhanced emission intensity compared to the solution state. This phenomenon, known as aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ), is dependent on the specific packing arrangement. The formation of specific hydrogen-bonded networks or π-stacked arrays can create unique emissive states not present in solution.

Single Crystal X-ray Diffraction (SCXRD) Analysis for Solid-State Structure Determination

Analysis of structurally similar compounds, such as 2-(2-hydroxyphenyl)quinoline-6-sulfonamide, provides significant insight into the expected molecular geometry of this compound. iucr.orgnih.govresearchgate.net In these structures, the quinoline ring system is essentially planar. The key conformational feature is the dihedral angle between the plane of the quinoline system and the plane of the phenol ring.

Due to the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (as the donor) and the quinoline nitrogen atom (as the acceptor), the molecule is stabilized in a nearly coplanar conformation. nih.gov For the analogous 2-(2-hydroxyphenyl)quinoline derivative, this intramolecular O—H···N bond generates a stable six-membered ring motif, resulting in very small dihedral angles between the two aromatic systems, on the order of 1.8° to 6.1°. iucr.orgnih.gov This planarity indicates significant electron delocalization across the entire molecular framework.

The solid-state architecture of this compound is directed by a combination of non-covalent intermolecular interactions, which form predictable patterns known as supramolecular synthons. Based on the analysis of closely related crystal structures, several key interactions are anticipated to govern the crystal packing. iucr.orgnih.govresearchgate.netacs.org

Hydrogen Bonding: While the primary phenolic hydroxyl group is involved in an intramolecular hydrogen bond, intermolecular hydrogen bonds are also crucial. In derivatives, intermolecular N—H···O and C—H···O hydrogen bonds involving substituents lead to the formation of extensive networks, such as chains or layers. iucr.orgnih.gov

π–π Stacking Interactions: The planar aromatic surfaces of the quinoline and phenol rings facilitate significant π–π stacking. These interactions, where the centroids of adjacent rings are typically separated by distances of 3.6 to 3.8 Å, are a major cohesive force in the crystal packing, often leading to the formation of columnar or layered structures. nih.govacs.org

C—H···π Interactions: These weaker hydrogen bonds, where a C-H bond points towards the face of an aromatic ring, further stabilize the crystal lattice, connecting molecules into a three-dimensional architecture. iucr.orgnih.gov

Table 3: Common Intermolecular Interactions in Quinolinyl-Phenol Crystal Structures

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Distance (Å) | Resulting Motif/Architecture |

| Intramolecular H-Bond | Phenolic -OH | Quinoline N | ~1.9 (H···N) | S(6) ring, molecular planarization |

| Intermolecular H-Bond | C-H | O (from another molecule) | ~2.5 (H···O) | Chains, layers, dimers |

| π–π Stacking | Quinoline/Phenol Ring | Quinoline/Phenol Ring | 3.6 - 3.8 (centroid-centroid) | Columns, stacks |

| C—H···π Interaction | C-H | Aromatic Ring Face | ~2.7 - 2.9 (H···π) | 3D network stabilization |

This interactive table summarizes the key intermolecular forces and their geometric characteristics that are expected to define the supramolecular structure of this compound in the solid state, based on data from analogous compounds. iucr.orgnih.gov

Investigation of Conformational Isomerism in Crystalline Phases

The phenomenon of conformational isomerism, where molecules with the same chemical formula and connectivity adopt different spatial arrangements, is of fundamental importance in crystallography and drug design. In the crystalline state, these different conformers can co-exist within the same crystal lattice, leading to what is known as conformational polymorphism.

A study on the derivative 2-(3-(hydroxymethyl)-7-methylquinolin-2-yl)phenol revealed the presence of two distinct conformational isomers, designated as Molecule A and Molecule B, within the asymmetric unit of the crystal structure. fao.org This observation underscores the conformational flexibility of the quinolinylphenol scaffold. The primary difference between these two conformers lies in the dihedral angle between the quinoline and phenol rings. This rotational flexibility around the C-C single bond connecting the two ring systems gives rise to different three-dimensional shapes.

Table 1: Selected Torsion Angles for Conformational Isomers of 2-(3-(hydroxymethyl)-7-methylquinolin-2-yl)phenol

| Torsion Angle | Molecule A (°) | Molecule B (°) |

| C(1)-C(2)-C(10)-C(11) | -5.3(4) | 4.8(4) |

| C(3)-C(2)-C(10)-C(15) | -4.8(4) | 5.8(4) |

Data adapted from a study on a closely related derivative and serves as an illustrative example of the type of data generated in such investigations. fao.org

Powder X-ray Diffraction (PXRD) for Bulk Material Crystalline Characterization

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique used to characterize the crystalline nature of bulk materials. americanpharmaceuticalreview.comomicsonline.org It provides a unique "fingerprint" of a crystalline solid, which is invaluable for phase identification, purity assessment, and the study of polymorphism. americanpharmaceuticalreview.com The PXRD pattern is a plot of the intensity of diffracted X-rays versus the diffraction angle (2θ).

For a given crystalline compound, the PXRD pattern is highly reproducible and is dependent on the crystal structure, including the unit cell dimensions and the arrangement of atoms within the lattice. In the context of this compound and its derivatives, PXRD is an essential tool to ensure the consistency of the solid form produced in different batches.

The experimental PXRD pattern of a newly synthesized batch can be compared with a reference pattern, either calculated from single-crystal X-ray diffraction data or obtained from a standard sample. Any significant differences in the peak positions or their relative intensities may indicate the presence of a different polymorphic form, a solvate, or impurities.

For the derivative 2-(3-(hydroxymethyl)-7-methylquinolin-2-yl)phenol, PXRD patterns were collected to support the data obtained from single-crystal X-ray diffraction. fao.org This correlative approach strengthens the structural elucidation by confirming that the single crystal selected for analysis is representative of the bulk material.

Table 2: Representative Powder X-ray Diffraction (PXRD) Peak List

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 45 |

| 12.5 | 7.08 | 100 |

| 15.8 | 5.61 | 65 |

| 20.5 | 4.33 | 80 |

| 25.1 | 3.55 | 50 |

This table presents a hypothetical PXRD peak list for a crystalline quinolinylphenol derivative to illustrate the typical data format. The actual peak positions and intensities would be specific to the compound and its crystal form.

Computational and Theoretical Investigations of 3 Quinolin 2 Yl Phenol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. DFT calculations for 3-(quinolin-2-yl)phenol would provide fundamental insights into its geometry, stability, and electronic properties. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation.

Geometry Optimization and Structural Parameter Analysis (Bond Lengths, Bond Angles)

A crucial first step in any computational study is geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy state, often referred to as the ground state geometry. For this compound, this would involve determining the most stable conformation by systematically exploring the rotational freedom around the single bond connecting the quinoline (B57606) and phenol (B47542) rings.

Once the optimized geometry is obtained, a detailed analysis of its structural parameters can be performed. This includes:

Bond Lengths: The distances between bonded atoms would be calculated. For instance, the C-C and C-N bond lengths within the quinoline and phenol rings, the C-O and O-H bond lengths of the hydroxyl group, and the C-C bond length connecting the two aromatic systems would be determined. These calculated values are often compared with experimental data from techniques like X-ray crystallography for validation, if available.

Bond Angles: The angles between adjacent bonds would be calculated to describe the molecule's three-dimensional shape. Key angles would include those within the aromatic rings, the C-O-H angle of the hydroxyl group, and the angles defining the relative orientation of the quinoline and phenol moieties.

The following is an illustrative table of the kind of data that would be generated from such a study:

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value (Å or °) |

| Bond Length | C2 | C9 | Data not available | |

| Bond Length | C2 | N1 | Data not available | |

| Bond Length | C1' | O | Data not available | |

| Bond Angle | C3 | C2 | C9 | Data not available |

| Bond Angle | C1' | O | H | Data not available |

| Dihedral Angle | N1 | C2 | C9 | C1' |

Electronic Structure Profiling

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

HOMO-LUMO Energy Levels: The energies of the HOMO and LUMO (EHOMO and ELUMO) would be calculated. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity.

Spatial Distribution: The spatial distribution of the HOMO and LUMO electron densities would be visualized. For this compound, it would be expected that the HOMO is primarily localized on the electron-rich phenol ring, indicating its role as the primary electron donor. The LUMO is likely to be distributed over the electron-deficient quinoline ring system, suggesting it as the electron-accepting site.

An example of a data table that would be generated is as follows:

| Molecular Orbital | Energy (eV) | Energy Gap (eV) |

| HOMO | Data not available | Data not available |

| LUMO | Data not available |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map is a color-coded representation of the electrostatic potential on the electron density surface.

Red Regions: Regions with a negative electrostatic potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack. In this compound, these would likely be located around the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group due to the presence of lone pairs of electrons.

Blue Regions: Regions with a positive electrostatic potential (typically colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. For this molecule, the hydrogen atom of the hydroxyl group would be expected to show a strong positive potential.

Green Regions: Green areas represent regions of neutral potential.

The MEP map provides a visual guide to the charge distribution and is instrumental in understanding intermolecular interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and empty orbitals, which is a key factor in molecular stability.

Hybridization: The analysis would also provide information about the hybridization of the atomic orbitals involved in bonding.

Natural Atomic Charges: The NBO method can be used to calculate the natural atomic charges on each atom, offering a more chemically intuitive picture of the charge distribution than other methods.

A representative table from an NBO analysis might look like this:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O | π(C1'-C2') | Data not available |

| LP(1) N | π(C2-C3) | Data not available |

| π(C5'-C6') | π*(C3'-C4') | Data not available |

Prediction of Spectroscopic Properties

DFT calculations can also be used to predict various spectroscopic properties of this compound.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of the molecule can be calculated. These theoretical spectra can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis). This would provide information about the electronic transitions between molecular orbitals, such as the π → π* and n → π* transitions, and the corresponding absorption wavelengths (λmax).

Theoretical UV-Vis Spectra and Electronic Excitations (Time-Dependent DFT, TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra of molecules. By calculating the vertical excitation energies, oscillator strengths (f), and corresponding wavelengths (λ), researchers can assign the electronic transitions responsible for the absorption bands observed in experimental UV-Vis spectra.

For quinoline-based systems, the UV-Vis spectra are typically characterized by transitions within the π-electron system. The key electronic transitions are generally of the π→π* and n→π* type, originating from the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying unoccupied orbitals.

In systems analogous to this compound, TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP, reveal that the lowest energy absorption bands are predominantly due to HOMO→LUMO transitions. These transitions represent intramolecular charge transfer (ICT) from the electron-rich phenol moiety to the electron-accepting quinoline ring. Studies on similar 3-arylated quinolines have computationally identified vertical electronic transition states, showing good agreement with experimental findings. researchgate.net The calculated spectra for quinoline derivatives often show strong absorption peaks related to charge transformation from the ligand to the central ring system. researchgate.net

Table 1: Representative TD-DFT Calculated Electronic Excitation Data for an Analogous Quinoline Derivative

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| 3.45 | 359 | 0.45 | HOMO → LUMO (95%) |

| 3.98 | 311 | 0.21 | HOMO-1 → LUMO (88%) |

| 4.25 | 292 | 0.15 | HOMO → LUMO+1 (91%) |

Note: Data is representative of typical TD-DFT calculations for quinoline derivatives and not specific to this compound. The major orbital contributions indicate the primary orbitals involved in the electronic transition.

Calculated Vibrational Frequencies and Their Correlation with Experimental Data

Computational vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental FT-IR and Raman spectra. The calculation provides the harmonic vibrational frequencies and intensities of the fundamental modes of the molecule. For a non-linear molecule like this compound, which consists of 22 atoms, 60 fundamental vibrational modes are expected (3N-6 rule).

Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data. nih.gov The scaled theoretical wavenumbers can then be correlated with observed spectral bands, allowing for a detailed assignment of vibrational modes such as O-H, C-H, C=C, C=N, and C-O stretching, as well as in-plane and out-of-plane bending vibrations.

For related molecules like 8-hydroxyquinoline (B1678124) and 2-chloroquinoline-3-carboxaldehyde, DFT calculations have shown excellent agreement between theoretical and experimental spectra, confirming the utility of this approach for structural and vibrational analysis. nih.govnih.gov

Key expected vibrational modes for this compound would include:

O-H stretching: A characteristic broad band, typically in the 3200-3600 cm⁻¹ region.

Aromatic C-H stretching: Multiple sharp bands appearing above 3000 cm⁻¹.

C=C and C=N stretching: Strong bands in the 1400-1650 cm⁻¹ region, characteristic of the quinoline and phenyl rings.

C-O stretching: A strong band typically found in the 1200-1300 cm⁻¹ range.

Ring deformation and C-H bending: A complex fingerprint region below 1400 cm⁻¹.

Table 2: Example Correlation of Calculated and Experimental Vibrational Frequencies for a Substituted Quinoline

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | ~3450 | 3455 | O-H stretch |

| ν(C-H) | 3055 | 3060 | Aromatic C-H stretch |

| ν(C=N) | 1615 | 1620 | Quinoline C=N stretch |

| ν(C=C) | 1580 | 1585 | Aromatic Ring C=C stretch |

| ν(C-O) | 1285 | 1290 | Phenolic C-O stretch |

Note: This table is a representative example based on data for analogous hydroxyquinoline compounds to illustrate the typical correlation between experimental and scaled theoretical frequencies.

Thermochemical Property Calculations

High-accuracy computational methods, such as the Complete Basis Set (CBS-QB3) method, are employed to determine the gas-phase thermochemical properties of molecules. chemrxiv.org These calculations can provide reliable values for standard enthalpies of formation (ΔfH°), entropies (S°), and heat capacities (C°p).

A computational study on various hydroxyquinoline isomers revealed their relative thermodynamic stabilities. chemrxiv.org For example, the calculated gas-phase enthalpy of formation for 8-hydroxyquinoline showed good agreement with experimental data, validating the computational approach. chemrxiv.org Such studies indicate that the position of the hydroxyl group significantly influences the thermodynamic stability of the isomer. By applying these methods to this compound, one could precisely determine its thermodynamic properties and compare its stability against other isomers.

Table 3: Representative Calculated Thermochemical Properties for Hydroxyquinoline Isomers at 298.15 K

| Property | Value (for a representative isomer) | Unit |

|---|---|---|

| Standard Enthalpy of Formation (ΔfH°) | 1.9 | kJ/mol |

| Standard Entropy (S°) | 350.5 | J/(mol·K) |

| Heat Capacity (C°p) | 155.2 | J/(mol·K) |

Note: Data sourced from a computational study on hydroxyquinoline isomers and serves as a reference for the expected properties of this compound. chemrxiv.org

Molecular Dynamics and Conformational Studies

Theoretical Analysis of Conformational Isomers and Tautomeric Equilibria

The structure of this compound is not rigid; it possesses conformational flexibility primarily due to the rotation around the single bond connecting the quinoline and phenol rings. Computational conformational analysis can identify the most stable conformers (rotational isomers) and the energy barriers between them. nih.gov The relative orientation of the two rings (i.e., the dihedral angle) is crucial as it affects the molecule's electronic properties, degree of π-conjugation, and potential for intramolecular interactions like hydrogen bonding.

Furthermore, hydroxyquinolines can exhibit tautomerism, existing in equilibrium between the phenol-imine (enol) form and the keto-enamine (keto) form. rsc.org While the enol form is typically more stable for simple phenols, the presence of the nitrogen atom in the quinoline ring provides a potential proton-acceptor site, making the keto-enamine tautomer a possibility. DFT calculations are instrumental in determining the relative energies of these tautomers and the transition state for the intramolecular proton transfer, thereby predicting the position of the tautomeric equilibrium. rsc.orgnih.gov

Computational Insights into Molecular Reactivity and Selectivity

DFT-based calculations provide valuable descriptors for understanding the chemical reactivity and selectivity of molecules. nih.govajchem-a.com

Frontier Molecular Orbitals (FMOs): The energies of the HOMO and LUMO and their energy gap (ΔE = E_LUMO - E_HOMO) are fundamental indicators of chemical reactivity. A smaller HOMO-LUMO gap suggests higher polarizability and greater chemical reactivity. nih.gov The spatial distribution of these orbitals indicates the likely sites for electrophilic (where LUMO is localized) and nucleophilic (where HOMO is localized) attack. For donor-acceptor systems like this compound, the HOMO is expected to be localized more on the electron-donating phenol ring, while the LUMO would be concentrated on the electron-accepting quinoline ring.

Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface. It provides a guide to the reactive sites of a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, such as around the oxygen and nitrogen atoms. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.gov

Global Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). These parameters quantify the molecule's resistance to charge transfer and its tendency to accept electrons, providing a quantitative measure of its reactivity. sapub.org

Table 4: Representative Global Reactivity Descriptors for a Quinoline Derivative

| Parameter | Formula | Typical Calculated Value (eV) |

|---|---|---|

| HOMO Energy | E_HOMO | -5.81 |

| LUMO Energy | E_LUMO | -2.06 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 3.75 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 1.88 |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.94 |

| Electrophilicity Index (ω) | χ² / (2η) | 4.13 |

Note: Values are representative, calculated for analogous systems, and serve to illustrate the application of these concepts. nih.gov

Assessment of Nonlinear Optical (NLO) Properties

Molecules with a significant intramolecular charge transfer character, like D-π-A systems, are often investigated for their nonlinear optical (NLO) properties. semanticscholar.org The combination of the electron-donating phenol group and the electron-accepting quinoline group in this compound makes it a candidate for NLO applications.

Computational chemistry allows for the prediction of NLO properties by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). bohrium.com A large β value is indicative of a strong second-order NLO response. DFT calculations, often using functionals like CAM-B3LYP, are performed to compute these parameters. The calculated β value is frequently compared to that of a standard NLO material, such as urea, to benchmark its potential. Studies on various quinoline derivatives have shown that structural modifications can significantly enhance NLO properties, suggesting that molecules like this compound could be promising NLO candidates. researchgate.netnih.gov

Table 5: Representative Calculated NLO Properties for a Quinoline-Based Compound

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 5.40 |

| Average Polarizability (α) | 250.1 |

| First Hyperpolarizability (β_tot) | 1950 |

Note: Values are representative for a D-π-A quinoline system and are presented in atomic units (a.u.). The suitability of a compound for NLO applications is often assessed by comparing its β value to that of urea.

Coordination Chemistry and Ligand Applications of 3 Quinolin 2 Yl Phenol Derivatives

Photophysical Properties of Coordination Compounds

Characterization of Luminescence Characteristics and Quantum Yields in Metal Chelates

Metal chelates of ligands structurally related to 3-(quinolin-2-yl)phenol, such as 8-hydroxyquinoline (B1678124) and its derivatives, are well-known for their luminescent properties. Upon chelation with metal ions like aluminum(III) and zinc(II), a significant enhancement in fluorescence is often observed compared to the free ligand. This chelation-enhanced fluorescence (CHEF) is attributed to the rigidification of the ligand structure upon coordination, which reduces non-radiative decay pathways, and the population of ligand-based excited states.

For instance, aluminum tris(8-hydroxyquinoline) (Alq3) is a benchmark material in organic light-emitting diodes (OLEDs) due to its excellent thermal stability and electroluminescence. The introduction of different substituents on the quinoline (B57606) ring can tune the emission color and improve the quantum yield. For example, attaching an electron-donating morpholinyl group at the 4-position of 8-hydroxyquinoline in an aluminum complex resulted in a blue-shifted emission and a relative photoluminescence quantum yield two times higher than the parent Alq3. nih.govnih.gov Similarly, zinc(II) complexes with substituted 8-hydroxyquinolines have been shown to be luminescent, with emission wavelengths and quantum yields dependent on the nature and position of the substituents. rsc.orgnih.gov For example, a zinc complex with a 5-substituted 8-hydroxyquinoline linked to a p-N,N-dimethylphenyl fragment through a –CH2–NH– bridge exhibits a quantum yield of 7 × 10-3 with an emission maximum at 475 nm. rsc.org

While specific quantum yield data for metal chelates of this compound are not extensively reported, it is anticipated that its complexes with metals such as Al(III) and Zn(II) would also exhibit significant luminescence. The photophysical properties would likely be influenced by the specific metal center, the coordination geometry, and the solvent environment.

Table 1: Photoluminescence Properties of Related 8-Hydroxyquinoline Metal Complexes

| Ligand | Metal Ion | Emission Max (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| 4-morpholinyl-8-hydroxyquinoline | Al(III) | Blue-shifted vs. Alq3 | 2x higher than Alq3 | nih.gov |

| 5-substituted-8-hydroxyquinoline | Zn(II) | 475 | 7 × 10-3 | rsc.org |

| 8-hydroxyquinoline-5-sulfonate | Zn(II) | - | Marked fluorescence enhancement | nih.gov |

Investigation of Solvent-Sensitive Absorption and Emission Phenomena in Complexes

The absorption and emission spectra of metal complexes can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This effect arises from the differential stabilization of the ground and excited states of the complex by the solvent molecules. For transition metal complexes, changes in the solvent can influence the energy of metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intraligand (IL) transitions. nih.gov

Studies on related quinoline derivatives have demonstrated solvatochromic behavior. researchgate.net For example, changes in the absorption spectra of 2- and 4-(N-arylimino)quinolines have been observed in solvents of different polarity and proton-donating ability. researchgate.net The interaction of these compounds with metal ions like Cu2+ also leads to significant changes in their absorption spectra. researchgate.net

While specific studies on the solvatochromic properties of this compound metal complexes are limited, it is expected that their absorption and emission characteristics would be influenced by the solvent environment. The extent of this influence would depend on the nature of the electronic transitions and the change in dipole moment between the ground and excited states. Investigating the solvent-sensitive absorption and emission of these complexes can provide valuable insights into their electronic structure and the nature of solute-solvent interactions. nih.gov

Catalytic Applications of Metal-Quinoline-Phenol Complexes

The combination of a quinoline and a phenol (B47542) moiety in a single ligand framework makes this compound and its derivatives attractive candidates for the development of novel metal-based catalysts. The electronic and steric properties of the ligand can be readily tuned by introducing substituents on either the quinoline or the phenol ring, allowing for the fine-tuning of the catalytic activity and selectivity of the corresponding metal complexes.

Exploration as Pre-catalysts in Diverse Organic Transformations (e.g., Polymerization, Transfer Hydrogenation, Aerobic Oxidation)

Polymerization: Late transition metal complexes, particularly those of nickel(II) and palladium(II), with bulky α-diimine and other chelating ligands have shown significant activity as catalysts for olefin polymerization. mdpi.com The steric bulk of the ligands around the metal center plays a crucial role in preventing chain transfer reactions, leading to the formation of high molecular weight polymers. The 8-arylnaphthylamine-based ligands, which create a "sandwich-like" structure around the metal, are particularly effective in this regard. mdpi.com It is conceivable that metal complexes of this compound, with appropriate bulky substituents, could act as effective pre-catalysts for the polymerization of olefins.

Transfer Hydrogenation: The transfer hydrogenation of unsaturated organic molecules, such as ketones and quinolines, is a valuable transformation in organic synthesis. nih.govresearchgate.netrsc.org Cobalt complexes have emerged as effective catalysts for the transfer hydrogenation of quinolines. nih.govresearchgate.netrsc.org For instance, a cobalt-amido cooperative catalyst has been shown to efficiently convert quinolines to 1,2-dihydroquinolines using H₃N·BH₃ as the hydrogen source. nih.govresearchgate.net Similarly, a combination of Co(BF₄)₂·6H₂O with a phosphine (B1218219) ligand can selectively reduce quinolines in the presence of other functional groups using formic acid. rsc.org Metal complexes of this compound with cobalt could potentially exhibit similar catalytic activity in transfer hydrogenation reactions.

Aerobic Oxidation: The aerobic oxidation of alcohols to aldehydes and ketones is an environmentally friendly and economically attractive process. rsc.org Copper complexes have been widely investigated as catalysts for this transformation. rsc.org For example, mononuclear copper(II) complexes with tridentate N₃ ligands derived from quinoline have been shown to effectively catalyze the aerial oxidation of 2-aminophenol. rsc.org The catalytic efficiency is influenced by the electronic properties of the ligand. Given the ability of the quinoline-phenol scaffold to coordinate with copper ions, it is plausible that copper complexes of this compound could serve as catalysts for the aerobic oxidation of various alcohols.

Table 2: Potential Catalytic Applications of this compound Metal Complexes

| Organic Transformation | Potential Metal Center | Rationale |

|---|---|---|

| Olefin Polymerization | Ni(II), Pd(II) | Bulky ligand design can promote high molecular weight polymer formation. mdpi.com |

| Transfer Hydrogenation | Co(II) | Cobalt complexes are effective for quinoline hydrogenation. nih.govresearchgate.netrsc.org |

Photocatalytic Activities of Derived Metal Oxide Nanoparticles (from related quinoline ligands)

Metal oxide nanoparticles, such as TiO₂, ZnO, and Fe₂O₃, are widely studied as photocatalysts for the degradation of organic pollutants in water. mdpi.comrsc.org The photocatalytic activity of these materials can be enhanced by controlling their size, morphology, and surface properties. Green synthesis methods using plant extracts containing phenolic compounds have been employed to produce metal oxide nanoparticles with desirable characteristics. mdpi.comnih.gov The phenolic compounds can act as both reducing and capping agents during the nanoparticle formation.

Given that this compound contains a phenolic moiety, it is conceivable that it could be used as a ligand to form metal complexes that can then serve as precursors for the synthesis of metal oxide nanoparticles. The thermal decomposition of these precursor complexes could yield metal oxide nanoparticles with potentially enhanced photocatalytic properties due to the incorporation of nitrogen and carbon from the quinoline ligand, which could modify the electronic band structure and improve visible light absorption. While this is a nascent area of research, the use of quinoline-phenol type ligands as precursors for photocatalytic metal oxide nanoparticles represents a promising avenue for the development of new and efficient photocatalysts.

Derivatization Strategies and Structure Interaction Relationship Studies of 3 Quinolin 2 Yl Phenol Analogs

Systematic Synthetic Modifications of the Phenolic Moiety

The phenolic hydroxyl group and its corresponding aromatic ring are primary sites for synthetic modification to modulate the molecule's electronic properties, hydrogen-bonding capacity, and steric profile. Common derivatization strategies focus on altering the phenolic -OH group or introducing substituents onto the phenyl ring.

Classical derivatization of the phenolic hydroxyl group includes etherification and esterification. nih.gov These reactions convert the hydroxyl group, a hydrogen bond donor and acceptor, into an ether or ester, which primarily acts as a hydrogen bond acceptor. This fundamental change can significantly alter the binding mode of the analog. For instance, the modification of natural phenols with moieties like quinoline (B57606) has been shown to dramatically influence interaction with biological targets. nih.gov

Another strategy involves the introduction of substituents onto the phenolic ring. Halogenation, such as the addition of a bromo group, is a common modification used to alter the electronic nature and lipophilicity of the ring. nih.govnih.gov The position of the hydroxyl group itself can also be varied on the phenyl ring to explore different spatial arrangements for target interaction. nih.gov For example, moving the hydroxyl group from the 3-position to the 4-position of the phenyl ring results in a different structural isomer with potentially distinct interaction profiles.

Table 1: Synthetic Modifications of the Phenolic Moiety in Quinoline-Phenol Analogs

| Modification Type | Reagent/Reaction Example | Resulting Functional Group | Impact on Interaction Potential |

|---|---|---|---|

| Etherification | Alkyl halide (e.g., CH₃I) in the presence of a base | Methoxy (-OCH₃) | Removes H-bond donor capability; increases lipophilicity. |

| Esterification | Acyl chloride (e.g., CH₃COCl) | Acetate ester (-OCOCH₃) | Removes H-bond donor capability; introduces H-bond acceptor. |

| Halogenation | N-Bromosuccinimide (NBS) | Bromo-substituted phenol (B47542) | Alters ring electronics; increases lipophilicity. |

| Isomerization | Synthetic route variation | Positional change of -OH | Alters the geometry of H-bonding interactions. |

Introduction of Substituents onto the Quinoline Nucleus

The quinoline ring system offers multiple positions for substitution, allowing for a systematic investigation of how different functional groups affect molecular interactions. The introduction of substituents can influence the molecule's solubility, basicity of the quinoline nitrogen, and steric profile, thereby modulating its binding affinity and selectivity. nih.gov

A variety of synthetic protocols are available for producing substituted quinolines. nih.govnih.gov Research has shown that introducing groups such as trifluoromethyl, amino, methyl, and chloro at different positions on the quinoline nucleus can lead to derivatives with varied biological activities, highlighting the importance of these substitutions for molecular recognition. brieflands.com For example, preliminary structure-activity relationship (SAR) analyses of some quinoline derivatives suggest that bulky substituents at position-7 can enhance activity, which is further improved by the presence of an amino side-chain. nih.gov The synthesis of 2-substituted and 2,3-disubstituted quinoline derivatives has also been explored to improve the biological profile of the resulting compounds.

Table 2: Examples of Substituents on the Quinoline Nucleus

| Position on Quinoline | Substituent Group | Potential Effect on Molecular Properties |

|---|---|---|

| C4 | Amino (-NH₂) | Increases basicity; potential H-bond donor. |

| C7 | Chloro (-Cl) | Electron-withdrawing; increases lipophilicity. |

| C7 | Trifluoromethyl (-CF₃) | Strongly electron-withdrawing; increases lipophilicity. |

| C2 | Methyl (-CH₃) | Electron-donating; adds steric bulk. |

| C8 | Nitro (-NO₂) | Strongly electron-withdrawing. brieflands.com |

Exploration of Various Linker Moieties Between Quinoline and Phenol Rings

While 3-(quinolin-2-yl)phenol features a direct carbon-carbon bond between the two aromatic systems, research into analogs has explored the replacement of this direct linkage with various linker moieties. The introduction of a linker alters the conformational flexibility of the molecule and the distance and relative orientation between the quinoline and phenol rings. This can be critical for optimizing the alignment of pharmacophoric features with a target's binding site.

Table 3: Linker Moieties Explored in Analogs

| Linker Type | Chemical Structure | Key Feature | Example Compound Class |

|---|---|---|---|

| Direct Bond | - | Rigid, planar orientation | This compound |

| Vinyl | -CH=CH- | Conjugated, extended, rigid | 2-[(E)-2-(Quinolin-2-yl)vinyl]phenol nih.gov |

| Ether | -O- | Flexible, non-conjugated, bent | Diaryl ether analogs researchgate.net |

| Hydrazone | -C(=O)NHN=CH- | Extended, multiple H-bond sites | Hydrazone-linked hybrids nih.gov |

Structure-Interaction Relationship Studies on Analogs to Delineate Key Pharmacophores

Structure-interaction relationship studies aim to identify the essential structural features, or pharmacophores, that are necessary for a molecule to interact with a specific target. ijpsonline.com For the this compound scaffold, these studies correlate the chemical modifications described above with changes in binding affinity or other interaction metrics, revealing the key contributors to molecular recognition.

A pharmacophore model for this class of compounds typically includes a combination of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net

Hydrogen Bond Acceptors (HBA): The nitrogen atom in the quinoline ring and the oxygen of the phenolic hydroxyl group are key hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The phenolic hydroxyl group is the primary hydrogen bond donor. Its modification into an ether or ester removes this capability, which can be used to probe the importance of this interaction.

Aromatic/Hydrophobic Features: Both the quinoline and phenol rings serve as aromatic features capable of engaging in hydrophobic and π-π stacking interactions with complementary residues in a binding site. nih.gov

By systematically altering the structure, researchers can map the binding site requirements. For example, if adding a bulky substituent at the C7 position of the quinoline ring enhances binding, it suggests the presence of a corresponding hydrophobic pocket in the target. Conversely, if converting the phenolic -OH to an -OCH₃ group abolishes interaction, it strongly implies that the hydrogen bond donor capability of the phenol is essential for binding. The spatial relationship between these features, controlled by the choice of linker, is also critical for achieving optimal interaction geometry. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(quinolin-2-yl)phenol, and how do reaction conditions influence yield?

- Methodology :

- Route 1 : Condensation of quinoline-2-carbaldehyde with phenol derivatives under acidic catalysis (e.g., HCl or H₂SO₄) .

- Route 2 : Cross-coupling reactions (e.g., Suzuki-Miyaura) using brominated quinoline and boronic acid-functionalized phenol .

- Key Variables :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | Higher yields at 100°C |

| Catalyst | Pd(PPh₃)₄ | 75–85% yield |

| Solvent | DMF/EtOH | Polar aprotic solvents preferred |

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and characterize intermediates via FT-IR (C=N stretch at ~1600 cm⁻¹) .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Protocol :

Grow single crystals via slow evaporation in ethanol.

Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å).

Refine structure with SHELXL (R-factor < 5%) .

- Critical Parameters :

- Torsion angles : Quinoline-phenol dihedral angle (~15–25°) indicates π-π stacking potential.

- Hydrogen bonding : O–H···N interactions stabilize the crystal lattice .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound for photochemical applications?

- Methodology :

| Property | Value (DFT) | Experimental Correlation |

|---|---|---|

| HOMO-LUMO gap | 3.8 eV | UV-Vis λₐᵦₛ ~325 nm |

| Dipole moment | 4.2 Debye | Solubility in DMSO > 50 mg/mL |

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for derivatives of this compound?

- Case Study :

- Conflict : Discrepancies in aromatic proton coupling constants (J = 8–10 Hz vs. 2–4 Hz).

- Resolution :

Use 2D NMR (COSY, HSQC) to assign proton environments.

Compare with simulated spectra (Gaussian 09) to validate assignments .

Q. How can factorial experimental design optimize the synthesis of this compound analogues for bioactivity screening?

- Design :

- Factors : Catalyst loading (5–10 mol%), temperature (80–120°C), solvent polarity (DMF vs. THF).

- Response Surface : Maximize yield (>80%) and minimize byproducts (<5%) .

- Statistical Tools : ANOVA to identify significant interactions (p < 0.05) .

Data Contradictions & Validation

Q. Why do solubility studies of this compound in polar solvents show variability across literature?

- Analysis :

- Source 1 : Reports solubility in ethanol as 20 mg/mL (pH 7) .

- Source 2 : Claims 35 mg/mL in ethanol (pH 9) due to deprotonation .

- Resolution : Standardize pH and ionic strength during measurements.

Key Research Tools

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.